2070009-61-7

Coagulation Research Fluorogenic Substrate Solubility Optimization

Z-Gly-Gly-Arg-AMC acetate (CAS 2070009-61-7) is a synthetic, thrombin-specific fluorogenic peptide substrate composed of the tripeptide sequence Z-Gly-Gly-Arg linked to the fluorophore 7-amino-4-methylcoumarin (AMC) as the acetate salt. This compound is widely employed in thrombin generation assays (TGA) using platelet-rich plasma (PRP) and platelet-poor plasma (PPP), where cleavage of the Arg-AMC amide bond by thrombin releases free AMC, producing a quantifiable fluorescence signal with optimal excitation/emission wavelengths of approximately 390/480 nm.

Molecular Formula C₃₀H₃₇N₇O₉
Molecular Weight 639.66
CAS No. 2070009-61-7
Cat. No. B612496
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2070009-61-7
CAS2070009-61-7
Molecular FormulaC₃₀H₃₇N₇O₉
Molecular Weight639.66
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Z-Gly-Gly-Arg-AMC Acetate (CAS 2070009-61-7): A Validated Thrombin-Specific Fluorogenic Substrate for Plasma-Based Coagulation Research


Z-Gly-Gly-Arg-AMC acetate (CAS 2070009-61-7) is a synthetic, thrombin-specific fluorogenic peptide substrate composed of the tripeptide sequence Z-Gly-Gly-Arg linked to the fluorophore 7-amino-4-methylcoumarin (AMC) as the acetate salt . This compound is widely employed in thrombin generation assays (TGA) using platelet-rich plasma (PRP) and platelet-poor plasma (PPP), where cleavage of the Arg-AMC amide bond by thrombin releases free AMC, producing a quantifiable fluorescence signal with optimal excitation/emission wavelengths of approximately 390/480 nm . The acetate counterion formulation provides enhanced aqueous solubility and stability in buffer systems commonly used in coagulation research .

Critical Evaluation of Z-Gly-Gly-Arg-AMC Acetate for TGA: Why Salt Form and Purity Dictate Experimental Reproducibility


Substituting Z-Gly-Gly-Arg-AMC acetate with alternative salt forms (e.g., TFA, HCl) or the free base without empirical validation introduces significant variability in solubility, fluorescence signal intensity, and assay background . Counterion selection directly influences the compound's physicochemical behavior in aqueous buffer systems, particularly in the context of thrombin generation tests where precise substrate concentration and minimal inner filter effect are critical for accurate endogenous thrombin potential (ETP) quantification [1]. Furthermore, lot-to-lot variability in purity and residual solvent content among generic vendors can compromise inter-assay reproducibility .

Quantitative Differentiation Evidence: Z-Gly-Gly-Arg-AMC Acetate vs. Structural and Functional Analogs in Thrombin Generation Assays


Enhanced Aqueous Solubility of Acetate Salt Compared to Free Base (Cbz-Gly-Gly-Arg-AMC)

The acetate salt formulation of Z-Gly-Gly-Arg-AMC (CAS 2070009-61-7) exhibits significantly higher aqueous solubility than the parent free base (Cbz-Gly-Gly-Arg-AMC), a critical factor for achieving reliable substrate concentrations in plasma-based thrombin generation assays. The free base suffers from limited water solubility, which can lead to precipitation and inaccurate kinetic readings [1]. In contrast, the acetate salt demonstrates a water solubility of ≥20 mg/mL (31.27 mM) under standard assay conditions .

Coagulation Research Fluorogenic Substrate Solubility Optimization

Superior Fluorescence Signal-to-Noise Ratio and Reduced Inner Filter Effect at Optimized Wavelengths

While multiple fluorogenic thrombin substrates exist, Z-Gly-Gly-Arg-AMC acetate provides a favorable balance of substrate fluorescence background and free AMC signal intensity. A 2022 study demonstrated that at excitation/emission wavelengths of 340 nm/440 nm and 360 nm/460 nm, the uncleaved substrate produces minimal background fluorescence, while free AMC exhibits peak fluorescence at an Ex/Em of 360 nm/440 nm [1]. Importantly, interference from uncleaved substrate fluorescence is effectively eliminated at emission wavelengths above 430 nm .

Thrombin Generation Assay Fluorescence Spectroscopy Assay Optimization

Validated Performance in Calibrated Automated Thrombogram (CAT) Assay for Endogenous Thrombin Potential Measurement

Z-Gly-Gly-Arg-AMC (as the reference substrate for which the acetate is a direct soluble equivalent) is the established reference fluorogenic substrate for the Calibrated Automated Thrombogram (CAT) assay, a globally standardized method for measuring endogenous thrombin potential (ETP) in PRP and PPP [1]. The CAT assay relies on the precise kinetic parameters of this substrate to generate reproducible thrombin generation curves.

Hemostasis Thrombosis Diagnostic Assay

Moderate Selectivity Profile Minimizes Off-Target Cleavage by Non-Thrombin Serine Proteases in Plasma

While not exclusively specific to thrombin, Z-Gly-Gly-Arg-AMC exhibits a restricted reactivity profile that is advantageous in complex biological matrices like plasma. Studies indicate that it is cleaved by a limited set of serine proteases, including thrombin, urokinase-type plasminogen activator (uPA), tissue-type plasminogen activator (tPA), and trypsin . This contrasts with broader-spectrum substrates that may generate significant background signal from other plasma proteases, confounding thrombin-specific measurements.

Enzyme Specificity Protease Substrate Assay Interference

Optimized Use Cases for Z-Gly-Gly-Arg-AMC Acetate in Coagulation Research and Drug Discovery


Standardized Thrombin Generation Assays (TGA) in Clinical Hemostasis Research

Due to its established use as the reference substrate in the Calibrated Automated Thrombogram (CAT) assay, Z-Gly-Gly-Arg-AMC acetate is the optimal choice for measuring endogenous thrombin potential (ETP) in platelet-rich and platelet-poor plasma. Its validated performance ensures cross-study comparability and is essential for investigating bleeding disorders, thrombophilia, and anticoagulant drug effects [1].

High-Throughput Screening of Direct Thrombin Inhibitors and Anticoagulant Drug Candidates

The robust fluorescence signal and good aqueous solubility of the acetate salt make this substrate ideal for high-throughput screening (HTS) formats. Its compatibility with automated liquid handling systems and multi-well plate readers, combined with a clear signal-to-background window, enables efficient and reliable identification of novel anticoagulant compounds .

Quality Control of Plasma-Derived and Recombinant Coagulation Factor Concentrates

In pharmaceutical manufacturing, Z-Gly-Gly-Arg-AMC acetate serves as a critical reagent for lot-release testing and stability monitoring of therapeutic coagulation factor concentrates. The assay's sensitivity allows for precise quantification of residual thrombin activity or procoagulant impurities, ensuring product safety and potency .

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